molecular formula C14H9F2N3O2 B1453318 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1232803-45-0

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

货号: B1453318
CAS 编号: 1232803-45-0
分子量: 289.24 g/mol
InChI 键: HRYDUVXXKZFSKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,5-Difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and anticancer research. The compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities, including potent anticancer properties . The 3,5-difluorophenyl moiety is a key structural feature, as the incorporation of fluorine atoms is a established strategy in lead optimization to influence the molecule's conformation, enhance metabolic stability, and improve binding affinity through polar interactions with biological targets . The 1H-pyrrol-1-yl substituent further contributes to the compound's potential as a versatile building block for the development of novel small-molecule inhibitors. Pyrazole derivatives have demonstrated considerable promise as anticancer agents, showing activity against a range of aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) in both 2D and 3D culture models . The carboxylic acid functional group provides a handle for further synthetic modification, allowing researchers to generate a library of amide or ester derivatives for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This compound is supplied For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans.

属性

IUPAC Name

1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2/c15-9-5-10(16)7-11(6-9)19-13(18-3-1-2-4-18)12(8-17-19)14(20)21/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYDUVXXKZFSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC(=C3)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Core Pyrazole Ring Construction via Cyclization

A general and effective strategy for preparing pyrazole derivatives involves the condensation and cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or their equivalents. In the context of fluorinated pyrazole carboxylic acids, a key intermediate is often an α-difluoroacetyl compound.

  • Step 1: Substitution/Hydrolysis Reaction

    • Starting materials include an α,β-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl).
    • The α,β-unsaturated ester is dissolved in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
    • An acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) is added to the solution.
    • 2,2-Difluoroacetyl halide is added dropwise at low temperature to perform a substitution reaction.
    • Subsequent alkaline hydrolysis yields an α-difluoroacetyl intermediate carboxylic acid.
  • Step 2: Condensation/Cyclization Reaction

    • The α-difluoroacetyl intermediate solution is treated with a catalyst such as sodium iodide or potassium iodide.
    • Aqueous methylhydrazine solution is added at low temperature to induce condensation.
    • The reaction mixture is subjected to reduced pressure and elevated temperature to promote cyclization, forming the pyrazole ring.
    • Acidification (e.g., with 2 mol/L hydrochloric acid to pH 1-2) precipitates the crude pyrazole carboxylic acid.
    • Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol proportion) affords the pure product.

This method has been demonstrated to yield high purity (>99.5% by HPLC) and good yields (~75%) while minimizing isomer formation (target isomer to isomer ratio ~95:5).

Data Table: Summary of Key Reaction Parameters and Outcomes

Step Reagents/Conditions Solvents Catalyst/Agent Temperature Yield (%) Purity (HPLC) Notes
Substitution/Hydrolysis α,β-unsaturated ester + 2,2-difluoroacetyl halide Dioxane, THF, DCM, or DCE Triethylamine or DIPEA Low temperature (~0-5°C) N/A N/A Dropwise addition, alkaline hydrolysis
Condensation/Cyclization α-difluoroacetyl intermediate + methylhydrazine aq. Same as above Sodium iodide or potassium iodide Low temp → reflux ~75 >99.5% Acidification to pH 1-2, recrystallization
Pyrrole introduction Halopyrazole + pyrrole (or coupling reagents) Various Pd catalysts (if coupling) Moderate (varies) Variable High Literature methods for related pyrazole derivatives

Research Findings and Process Optimization

  • The described two-step process using 2,2-difluoroacetyl halide and methylhydrazine has been optimized to reduce isomer formation, a common issue in pyrazole synthesis, by controlling stoichiometry, temperature, and catalyst choice.
  • The recrystallization solvent system (alcohol/water mixture) and conditions (reflux, cooling) are critical to achieving high purity and yield.
  • Use of iodide catalysts (NaI or KI) facilitates cyclization and improves reaction efficiency.
  • The molar ratios of reagents are tightly controlled (e.g., 2,2-difluoroacetyl halide : α,β-unsaturated ester : acid-binding agent = 1 : 0.95-0.98 : 1.0-1.5) to optimize conversion and minimize side products.
  • Studies on related 1-aryl-5-(1H-pyrrol-1-yl)pyrazoles indicate that substitution patterns on the phenyl and pyrrole rings influence biological activity, underscoring the importance of precise synthetic control.

化学反应分析

Types of Reactions

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, compounds similar to this structure have been studied for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Anti-inflammatory Properties
Studies have shown that this compound can act as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory processes. Its ability to modulate cytokine release makes it a candidate for further exploration in treating inflammatory diseases.

3. Neuroprotective Effects
Recent findings suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. The compound's interaction with neurotransmitter systems has been a focal point in research aimed at developing therapies for conditions like Alzheimer's disease.

Biological Interaction Studies

Binding Affinity
The compound's interaction with various biological targets has been extensively studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies reveal insights into the binding mechanisms and affinities towards receptors involved in critical physiological processes.

Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the compound's efficacy. Modifications to the pyrazole core or substituents can significantly impact biological activity, making SAR studies essential for drug design.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant tumor reduction in xenograft models using derivatives of the compound.
Study BAnti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in vitro and in vivo models.
Study CNeuroprotective PropertiesIndicated potential benefits in cognitive function improvement in animal models of Alzheimer's disease.

作用机制

The mechanism of action of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

相似化合物的比较

Substitution at the 4-Position: Carboxylic Acid vs. Amide

  • 1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (C₁₈H₁₈F₂N₄O₂, MW 360.36)
    • Replaces the carboxylic acid with a carboxamide group.
    • The amide enhances stability and bioavailability, a common feature in drug candidates.
    • The 3-methoxypropyl chain increases hydrophobicity compared to the parent carboxylic acid .

Substitution at the 5-Position: Pyrrole vs. Hydroxy/Amino Groups

  • Higher acidity due to the phenolic -OH group compared to pyrrole’s neutral aromatic system .
  • 5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid Substitutes pyrrole with an amino group (-NH₂), enabling hydrogen bonding and altering electronic properties. Increased basicity compared to the pyrrole analog .

Variation in the Aromatic Ring Substituents

  • 1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid Differs in the phenyl substituents (4-bromo-2-fluoro vs. 3,5-difluoro).

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
Target Compound C₁₄H₉F₂N₃O₂ ~289.25 3,5-difluorophenyl, pyrrole, -COOH High acidity, moderate solubility
4-Carboxamide Analog C₁₈H₁₈F₂N₄O₂ 360.36 3-methoxypropylamide Enhanced stability, hydrophobic
5-Hydroxy Analog C₁₀H₇F₂N₂O₃ 240.17 5-OH Phenolic acidity, reduced aromaticity
4-Bromo-2-fluorophenyl Analog C₁₄H₈BrF₂N₃O₂ ~337.15 4-Br, 2-F substituents Higher lipophilicity, steric bulk

生物活性

1-(3,5-Difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a difluorophenyl moiety and a pyrrole ring, suggest significant interactions with various biological targets, particularly in the context of cannabinoid receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2N4O2C_{13}H_{10}F_2N_4O_2 with a molecular weight of approximately 292.25 g/mol. The compound's structure is characterized by the following components:

  • Difluorophenyl Group : Enhances lipophilicity and binding affinity.
  • Pyrrole Ring : Contributes to the compound's ability to interact with biological receptors.
  • Pyrazole Core : Provides a scaffold for further modifications to enhance activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for cannabinoid receptors CB1 and CB2. The modulation of these receptors suggests potential therapeutic applications in pain management and neuroprotection.

The interaction with cannabinoid receptors is facilitated by the compound's structural features. The presence of both the pyrrole and pyrazole rings allows for effective binding to receptor sites, which may lead to various pharmacological effects:

  • Pain Management : Modulation of pain pathways through CB1 receptor activation.
  • Neuroprotection : Potential protective effects against neurodegenerative conditions through CB2 receptor interactions.

Structure–Activity Relationship (SAR)

Studies on similar compounds have shown that variations in the structural components significantly affect biological activity. For instance, the introduction of different substituents on the pyrazole ring can enhance receptor affinity and selectivity.

Compound NameStructureBiological Activity
N-cyclopropyl-N'-(3-fluorophenyl)ureaStructurePotential anti-inflammatory
5-(4-fluorophenyl)-N-cyclopropylpyrazoleStructureCannabinoid receptor modulation
N-cyclopropyl-N'-(2-methylphenyl)thiosemicarbazideStructureAntitumor activity

Case Studies

Several studies have investigated the pharmacological effects of this compound and its derivatives:

  • Cannabinoid Receptor Modulation : A study demonstrated that derivatives with similar scaffolds exhibited varying degrees of affinity for cannabinoid receptors, indicating that structural modifications could lead to enhanced therapeutic profiles.
  • Pain Management Trials : In vivo studies assessed the analgesic effects of this compound in animal models, showing significant pain relief comparable to standard analgesics.
  • Neuroprotective Effects : Research involving neurodegenerative disease models suggested that this compound could reduce neuronal damage through its action on CB2 receptors.

常见问题

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters with hydrazines or their derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Optimization includes:

  • Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to enhance cyclization efficiency.
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions improve regioselectivity for aryl-substituted pyrazoles .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques validate the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the carboxylic acid proton appears as a broad singlet near δ 12–14 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .
  • FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) for the carboxylic acid group and C-F stretches (1100–1250 cm⁻¹) for difluorophenyl substituents are diagnostic .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure?

Answer:

  • Data collection : Single crystals are grown via slow evaporation (e.g., ethanol/water). Diffraction data are collected at low temperature (100 K) to minimize thermal motion .
  • SHELX refinement : SHELXL refines structures using least-squares methods. Key steps include:
    • Space group determination (e.g., monoclinic P2₁/c).
    • Hydrogen placement : Calculated positions for non-polar H atoms; polar H atoms (e.g., -COOH) located via difference maps .
    • Validation : R-factors (<0.05) and residual electron density (<0.3 eÅ⁻³) confirm accuracy .

Advanced: What computational methods predict electronic properties and reactivity?

Answer:

  • DFT calculations : Gaussian09 or similar software with B3LYP/6-311+G(d,p) basis sets calculate:
    • Frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites.
    • Electrostatic potential maps visualize charge distribution, highlighting reactive regions (e.g., carboxylic acid for hydrogen bonding) .
  • Molecular docking : AutoDock Vina evaluates binding affinities to targets (e.g., guanylate cyclase) by simulating ligand-receptor interactions .

Advanced: How do 3,5-difluorophenyl and pyrrole substituents influence pharmacological activity?

Answer:

  • Fluorine substituents : Enhance metabolic stability and membrane permeability via hydrophobic effects. The 3,5-difluorophenyl group may improve binding to hydrophobic pockets in enzymes (e.g., guanylate cyclase) .
  • Pyrrole moiety : Acts as a hydrogen bond acceptor, potentially interacting with catalytic residues. Structure-activity relationship (SAR) studies suggest that pyrrole substitution increases potency compared to phenyl analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for guanylate cyclase) and controls (e.g., positive inhibitor baselines) .
  • Dose-response validation : IC₅₀/EC₅₀ values should be replicated across ≥3 independent experiments with statistical analysis (p < 0.05) .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 1-(4-fluorophenyl) derivatives) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。